![molecular formula C19H27Cl2N3O B593616 1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine CAS No. 41805-63-4](/img/structure/B593616.png)
1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine
Overview
Description
Synthesis Analysis
The synthesis of 1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine involves a mixture of 1-(1-aminomethylcyclohexyl) piperidine, 3,4-dichlorobenzoyl chloride, and pyridine . The mixture is allowed to stand at room temperature for 1 hour, after which the whole mass solidifies .Scientific Research Applications
Metabolism Studies
4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, a related compound, demonstrated significant in vivo and in vitro anticancer activity with low toxicity. Studies on its metabolism in rat bile identified nine major metabolites, expanding knowledge on the metabolic pathways of similar compounds (Jiang et al., 2007).
Synthesis and Characterization
1-Amino-4-methylpiperazine, a closely related molecule, was synthesized through various methods, demonstrating its potential as an intermediate in the synthesis of medicinal drugs. This highlights the synthetic flexibility and utility of compounds within this chemical class (Kushakova et al., 2004).
Drug Development and Receptor Binding
Research into derivatives of 4-methylpiperazine led to the discovery of specific receptor antagonists, such as the muscarinic M2 receptor antagonist. This illustrates the potential of 4-methylpiperazine derivatives in developing targeted therapeutic agents (Kozlowski et al., 2000).
In vitro Metabolism and Potential Applications
Studies on similar compounds like methoxypiperamide showed their emergence as new psychoactive substances, leading to investigations into their in vitro metabolism. This research is crucial for understanding the metabolic profiles and potential risks associated with these compounds (Power et al., 2014).
Mechanism of Action
Target of Action
AH 8507, also known as 3,4-dichloro-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide or 1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine, is structurally categorized as an opioid . Opioids are a class of drugs that include the illegal drug heroin, synthetic opioids such as fentanyl, and pain relievers available legally by prescription. They interact primarily with the opioid receptors in the brain and nervous system to produce pain-relieving and euphoric effects.
Result of Action
Unlike the related compound AH 7921, AH 8507 is ineffective as an analgesic in mice, by either the phenylquinone or hot plate test (ED50s > 100 mg/kg for both tests)
properties
IUPAC Name |
3,4-dichloro-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27Cl2N3O/c1-23-9-11-24(12-10-23)19(7-3-2-4-8-19)14-22-18(25)15-5-6-16(20)17(21)13-15/h5-6,13H,2-4,7-12,14H2,1H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVJZGXJJBBWIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342407 | |
Record name | 3,4-Dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine | |
CAS RN |
41805-63-4 | |
Record name | 3,4-Dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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